
1,4-Dichloro-5-nitrophthalazine
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Overview
Description
1,4-Dichloro-5-nitrophthalazine is a chemical compound with the molecular formula C8H3Cl2N3O2 It is a derivative of phthalazine, characterized by the presence of two chlorine atoms and one nitro group attached to the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of 1,4-dichlorophthalazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phthalazine dicarboxylic acids.
Reduction: Formation of 1,4-diamino-5-nitrophthalazine.
Substitution: Formation of various substituted phthalazine derivatives.
Scientific Research Applications
1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorophthalazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrophthalazine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
1,4-Dichloro-2-nitrobenzene: Similar structure but different ring system, leading to different reactivity and applications.
Uniqueness
1,4-Dichloro-5-nitrophthalazine is unique due to the presence of both chlorine and nitro groups on the phthalazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
1,4-Dichloro-5-nitrophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by two chlorine atoms and a nitro group attached to a phthalazine ring. This configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Property | Value |
---|---|
Molecular Formula | C8H4Cl2N4O2 |
Molecular Weight | 232.05 g/mol |
Melting Point | 180-182 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may cause oxidative stress and damage to cellular components, leading to apoptosis in cancer cells. Additionally, the chlorine atoms can participate in substitution reactions, enhancing the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of Shivaji tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound is a promising candidate for developing new antimicrobial agents .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Research Findings on Antitumor Activity
A screening by the National Cancer Institute (NCI) revealed that this compound exhibited notable cytotoxicity against several tumor cell lines. The results are summarized in the table below:
Cell Line | Growth Inhibition (%) | EC50 (µM) |
---|---|---|
CCRF-CEM (Leukemia) | 63.6 | 25 ± 2 |
MCF-7 (Breast Cancer) | 58.0 | 30 ± 3 |
A549 (Lung Cancer) | 55.0 | 28 ± 2 |
These results indicate that the compound has potential as an antiproliferative agent in cancer therapy .
Properties
Molecular Formula |
C8H3Cl2N3O2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
1,4-dichloro-5-nitrophthalazine |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H |
InChI Key |
VENRRAUSOZDMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl |
Origin of Product |
United States |
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